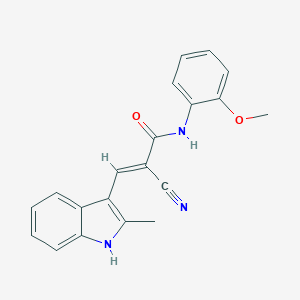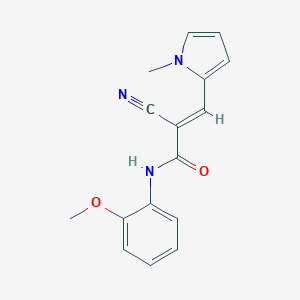![molecular formula C10H7BrF2O3 B455809 (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid CAS No. 507233-13-8](/img/structure/B455809.png)
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid: is an organic compound characterized by the presence of a bromine atom, difluoromethoxy group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid typically involves the following steps:
Difluoromethoxylation: The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ether or a similar reagent.
Acrylic Acid Formation: The acrylic acid moiety is formed through a Heck reaction, where the brominated and difluoromethoxylated aromatic compound is coupled with acrylic acid under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethoxylation processes, followed by Heck coupling reactions. Optimized reaction conditions, such as temperature, solvent, and catalyst concentration, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, resulting in the formation of saturated derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- Ethyl bromodifluoroacetate
- 4-Bromophenyl 4-bromobenzoate
Comparison:
- 4-Bromo-2,5-difluorobenzoic acid: Similar in having bromine and fluorine atoms, but lacks the acrylic acid moiety, making it less reactive in certain conjugation reactions.
- Ethyl bromodifluoroacetate: Contains a difluoromethyl group and bromine, but is an ester rather than an acid, affecting its solubility and reactivity.
- 4-Bromophenyl 4-bromobenzoate: Contains two bromine atoms and a benzoate group, differing significantly in structure and reactivity.
Uniqueness: (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid is unique due to the combination of bromine, difluoromethoxy, and acrylic acid moieties, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDTZLBJFJSGHB-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide](/img/structure/B455726.png)






![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B455741.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)

![5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B455744.png)

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)
![METHYL 2-({2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B455752.png)
